![molecular formula C14H20N2O2 B7498539 N-[2-(dimethylamino)phenyl]oxane-4-carboxamide](/img/structure/B7498539.png)
N-[2-(dimethylamino)phenyl]oxane-4-carboxamide
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Overview
Description
N-[2-(dimethylamino)phenyl]oxane-4-carboxamide, commonly known as DDAO, is a fluorescent dye used in various scientific research applications. DDAO has gained popularity due to its unique characteristics, including high fluorescence intensity, photostability, and low toxicity. In
Scientific Research Applications
DDAO is widely used in scientific research applications, including protein labeling, cell imaging, and flow cytometry. DDAO is commonly used to label proteins for fluorescence detection in SDS-PAGE, western blotting, and immunohistochemistry. DDAO is also used in cell imaging to visualize cellular structures and functions. Additionally, DDAO is used in flow cytometry to detect and quantify cells based on their fluorescence intensity.
Mechanism of Action
DDAO is a fluorescent dye that emits light when excited by a specific wavelength of light. The mechanism of action of DDAO involves the absorption of light by the dye, which causes electrons in the dye molecule to become excited. The excited electrons then release energy in the form of light, resulting in fluorescence.
Biochemical and Physiological Effects:
DDAO is a non-toxic dye that does not have any significant biochemical or physiological effects on cells or proteins. DDAO is commonly used in live-cell imaging and does not interfere with cellular functions or viability.
Advantages and Limitations for Lab Experiments
DDAO has several advantages for lab experiments, including high fluorescence intensity, photostability, and low toxicity. DDAO is also compatible with a wide range of buffers and media, making it suitable for use in various experimental conditions. However, DDAO has some limitations, including its sensitivity to pH and temperature changes, which can affect its fluorescence intensity.
Future Directions
DDAO has several potential future directions, including the development of new fluorescent dyes with improved characteristics, such as higher fluorescence intensity and increased photostability. Additionally, DDAO can be used in the development of new imaging techniques, such as super-resolution microscopy and single-molecule imaging. Furthermore, DDAO can be used in the development of new biosensors for the detection of specific molecules or biomolecules.
Synthesis Methods
DDAO can be synthesized using a simple two-step reaction. The first step involves the reaction of 2-dimethylaminophenol with 4-bromobutyric acid to form N-[2-(dimethylamino)phenyl]butyric acid. The second step involves the reaction of N-[2-(dimethylamino)phenyl]butyric acid with oxalyl chloride to form DDAO.
properties
IUPAC Name |
N-[2-(dimethylamino)phenyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16(2)13-6-4-3-5-12(13)15-14(17)11-7-9-18-10-8-11/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRNDRPVZKQMCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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